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Chloro-m-tolylmercury

Cat. No.: B13815032
CAS No.: 5955-19-1
M. Wt: 327.17 g/mol
InChI Key: JYXGTTLIHJHMIQ-UHFFFAOYSA-M
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Description

Historical Context of Organomercury Compound Research

The synthesis of the first organomercury compound, methylmercury(II) iodide, by Edward Frankland in 1852 marked the beginning of this sub-discipline of organometallic chemistry. thieme-connect.de This was shortly followed by the preparation of dimethylmercury. thieme-connect.de A pivotal moment in the history of organomercury research was Otto Dimroth's discovery of the electrophilic substitution of aromatic compounds with mercury(II) salts in 1898, a reaction that expanded the synthetic toolkit for creating Hg-C bonds. wikipedia.orgthieme-connect.de

Throughout the 20th century, organomercury compounds found commercial applications, particularly as fungicides. thieme-connect.de However, the understanding of their biological activity also grew, leading to a more nuanced appreciation of their properties.

Academic Relevance of Arylmercury Chlorides in Chemical Sciences

Arylmercury chlorides, a subclass of organomercury compounds, hold a significant place in the chemical sciences. They serve as valuable intermediates in organic synthesis. For instance, they are utilized as precursors for palladium catalysts in cross-coupling reactions, such as the Stille reaction, which is instrumental in forming carbon-carbon bonds to construct complex organic molecules. Furthermore, these compounds can act as electrophiles in aromatic substitution reactions, enabling the introduction of aryl groups into various molecules.

The study of arylmercury chlorides has also contributed to a deeper understanding of chemical bonding and reactivity. The linear geometry of many organomercury compounds and the nature of the carbon-mercury bond have been subjects of extensive research. core.ac.uk Spectroscopic techniques, particularly ¹⁹⁹Hg NMR, have proven to be powerful tools for characterizing these compounds and understanding their behavior in solution. nih.gov

Positioning Chloro-m-tolylmercury within Organomercury Research Disciplines

This compound, with the chemical formula C₇H₇ClHg, is an arylmercurial compound. ontosight.ai It consists of a mercury atom bonded to a chloro-m-tolyl group (a benzene (B151609) ring substituted with a methyl group and a chlorine atom) and a chlorine atom. ontosight.ai As such, it is a representative example of an arylmercury chloride and is situated within the broader field of organomercury chemistry.

Its study contributes to the general body of knowledge regarding the synthesis, structure, and reactivity of this class of compounds. Research into this compound and its isomers, such as chloro-o-tolylmercury and chloro-p-tolylmercury, provides comparative data that helps to elucidate the electronic and steric effects of substituent placement on the aromatic ring. ontosight.ai These studies are important for refining theoretical models of chemical reactivity and for the rational design of new synthetic methodologies.

Chemical Profile of this compound

This compound is a crystalline solid at room temperature. ontosight.ai Its chemical structure and properties are defined by the direct bond between a mercury atom and a carbon atom of the tolyl group.

PropertyValue
Chemical Formula C₇H₇ClHg chemsrc.com
Molecular Weight 327.173 g/mol chemsrc.com
Appearance Crystalline solid ontosight.ai
CAS Number 5955-19-1 chemsrc.com

Synthesis and Reactions

The synthesis of arylmercury chlorides like this compound can be achieved through several methods. A common approach involves the direct mercuration of an aromatic compound. For the para-isomer, p-tolylmercuric chloride, methods include the reaction of p-toluenesulfinic acid with mercuric chloride or the direct mercuration of toluene (B28343) with mercuric acetate (B1210297) followed by treatment with a chloride source. Similar principles would apply to the synthesis of the meta-isomer.

Organomercury compounds, including arylmercury chlorides, participate in a variety of chemical reactions. A key reaction is transmetalation, where the mercury-containing group is transferred to another metal, often a transition metal like palladium. This is a fundamental step in their application in cross-coupling reactions. thieme-connect.de For example, arylmercurials can undergo rhodium-catalyzed dimerization to form biaryls. acs.org They can also be used in carbonylation reactions to produce carboxylic acids and their derivatives. core.ac.uk

Structural and Spectroscopic Analysis

Spectroscopic methods are crucial for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹⁹Hg NMR, provides detailed information about the molecular structure. The chemical shifts and coupling constants in ¹⁹⁹Hg NMR are especially sensitive to the electronic environment of the mercury atom, making it a powerful tool for studying these compounds. nih.gov While specific spectral data for this compound is not detailed in the search results, related compounds like methylmercury (B97897) chloride are used as references in ¹⁹⁹Hg NMR spectroscopy. nih.gov

Applications in Academic Research

The primary application of arylmercury chlorides like this compound in an academic setting is as reagents and intermediates in organic synthesis. Their ability to participate in transmetalation reactions makes them valuable precursors in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. researchgate.net These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties.

Furthermore, the study of these compounds contributes to our understanding of reaction mechanisms, particularly in the realm of organometallic chemistry. The well-defined stoichiometry and reactivity of organomercurials allow for detailed kinetic and mechanistic investigations of fundamental processes like oxidative addition, transmetalation, and reductive elimination, which are central to many catalytic cycles. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClHg B13815032 Chloro-m-tolylmercury CAS No. 5955-19-1

Properties

CAS No.

5955-19-1

Molecular Formula

C7H7ClHg

Molecular Weight

327.17 g/mol

IUPAC Name

chloro-(3-methylphenyl)mercury

InChI

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1

InChI Key

JYXGTTLIHJHMIQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[Hg]Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Chloro M Tolylmercury

Reactions with Halogenating Agents

The carbon-mercury bond in arylmercury compounds like chloro-m-tolylmercury is susceptible to cleavage by electrophilic halogenating agents. This process, known as halogenolysis or halogenodemetallation, provides a direct route to aryl halides. kyoto-u.ac.jp The reaction proceeds by the attack of a halogen molecule (X₂) or other halogen source on the arylmercury compound, leading to the formation of an aryl halide and a mercury(II) salt. kyoto-u.ac.jpwikipedia.org

The general reaction can be represented as:

Ar-Hg-Cl + X₂ → Ar-X + HgClX

Where Ar represents the m-tolyl group and X can be iodine, bromine, or chlorine. The choice of halogenating agent can influence the reaction conditions and yields. For instance, molecular iodine (I₂) and bromine (Br₂) are common reagents for these transformations. kyoto-u.ac.jpacs.org Specific cleavage of the mercury-carbon bond in (2-(phenylazo)phenyl)mercuric acetate (B1210297) or chloride by bromine has been shown to produce 2-bromoazobenzene in high yield. gla.ac.uk

Transmetalation Reactions for C-C Bond Formation

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. wikipedia.org this compound can participate in transmetalation reactions, particularly with transition metals, to form new carbon-carbon bonds. researchgate.net This process is a key step in many palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net

Interactions with Other Transition Metal Complexes

Besides palladium, this compound can undergo transmetalation with other transition metal complexes. gla.ac.uk This allows for the synthesis of a variety of organometallic compounds where the m-tolyl group is bonded to a different metal center. For example, arylmercury compounds can be used to transfer aryl groups to platinum and nickel. gla.ac.uk The reactivity in these transmetalation reactions can be influenced by the nature of the transition metal and the ligands present. rsc.org The transfer of the 2-(phenylazo)phenyl group from mercury to nickel and manganese has been successfully demonstrated. gla.ac.uk

Carbonylation Reactions Involving Organomercury Species

Carbonylation reactions involve the insertion of carbon monoxide (CO) into a chemical bond. Organomercury compounds can undergo palladium-catalyzed carbonylation to produce ketones. researchgate.netacs.org This reaction provides a method for the synthesis of unsymmetrical ketones by reacting an organomercurial with an aryl iodide in the presence of a palladium catalyst and carbon monoxide. researchgate.net

The selectivity and rate of the carbonylation reaction can be influenced by several factors, including the nature of the catalyst, the solvent, and the concentration of any added iodide ions. researchgate.net The reaction generally proceeds under mild conditions. researchgate.net While the carbonylation of simple phenylmercury(II) compounds has been reported to give fair to good yields, the reaction is not as widely utilized as other cross-coupling methods. thieme-connect.de

Table 2: Carbonylation of Organomercurials

ReactantsCatalyst SystemProductRef.
Organomercurial, Aryl Iodide, COPalladium complex, Iodide ionUnsymmetrical Ketone researchgate.net
Phenylmercury(II) bromide, COTransition-metal catalystBenzophenone thieme-connect.de

Carbene Transfer and Related Reactions

Organomercury compounds can act as precursors for the generation of carbenes, which are highly reactive intermediates used in cyclopropanation reactions. beilstein-journals.org For example, phenyl(trichloromethyl)mercury (B1584556) can reversibly generate dichlorocarbene (B158193) upon heating. wikipedia.org While specific examples involving this compound in carbene transfer reactions are not extensively documented in the provided search results, the general reactivity of organomercurials suggests its potential as a carbene source under appropriate conditions. The cleavage of a cyclopropane (B1198618) ring by mercury(II) can lead to an organomercurial intermediate that can undergo further reactions. rsc.orgacs.orgosti.gov

Ligand Exchange and Substitution Reactions

The chloride ligand in this compound can be exchanged with other anionic ligands to form different m-tolylmercury(II) derivatives. uu.nl These reactions are typically straightforward substitution processes. For example, reaction with a silver salt containing a different anion (e.g., acetate, nitrate) would lead to the corresponding m-tolylmercury(II) salt. The synthesis of various arylmercury compounds with different anionic ligands has been reported, highlighting the versatility of these species in preparing a range of derivatives. uu.nlresearchgate.net Furthermore, the mercury center in some arylmercury compounds can exhibit intramolecular coordination with suitably positioned donor atoms within the aryl group, leading to a three-coordinated mercury center. uu.nl

Thermal Decomposition and Stability Considerations

The thermal stability and decomposition pathways of arylmercuric halides, including this compound, are critical aspects of their chemical behavior. While organomercury compounds are generally stable under ambient conditions, they are susceptible to decomposition upon heating. thieme-connect.de The course of this decomposition and the resulting products are influenced by factors such as the substitution pattern on the aromatic ring and the reaction conditions.

Detailed research findings on the thermal decomposition of the meta-tolyl isomer are not extensively documented in publicly available literature. However, by examining studies on related arylmercuric chlorides and considering general principles of organometallic reactivity, a likely profile of its thermal behavior can be inferred. The stability of organometallic complexes, including their thermal stability, can be influenced by the position of substituents on the aryl ring (ortho, meta, or para). gla.ac.ukgrafiati.com

The principal mode of thermal decomposition for many arylmercuric chlorides involves the homolytic cleavage of the carbon-mercury bond. This process typically requires elevated temperatures and can lead to the formation of aryl radicals and a mercury(I) chloride radical, which can further react to form a variety of products.

Commonly observed products from the thermolysis of arylmercuric chlorides include:

Diarylmercury compounds: Formed through a process known as symmetrization.

Biaryls: Resulting from the coupling of two aryl radicals.

Aryl halides: Formed by the reaction of the aryl radical with a halogen source.

Elemental mercury: A common final product of decomposition.

The decomposition of unsymmetrical diarylmercurials, which can be intermediates in the thermolysis of arylmercuric chlorides, has been shown to proceed via complex pathways. iaea.org For instance, the decomposition of mercuric arylsulphinates, which can produce diarylmercury compounds, is sensitive to the presence of a solvent, indicating that the reaction medium can play a significant role in dictating the product distribution.

While specific quantitative data for the thermal decomposition of this compound is scarce, the following table provides a generalized overview of the thermal behavior of arylmercuric chlorides based on available literature for related compounds.

PropertyObservation for Arylmercuric Chlorides and Related Compounds
Decomposition Temperature Generally high, often requiring temperatures above 200°C for significant decomposition, though this can be influenced by the presence of other reagents.
Primary Decomposition Pathway Believed to proceed via homolytic cleavage of the C-Hg bond, leading to the formation of aryl and mercuric chloride radicals.
Major Products Diarylmercury compounds (symmetrization), biaryls, aryl halides, and elemental mercury are commonly reported products. thieme-connect.dersc.org
Influence of Isomerism The position of the methyl group (ortho, meta, or para) on the tolyl ring is expected to influence the stability and reactivity of the C-Hg bond, potentially leading to different decomposition temperatures and product distributions among isomers. gla.ac.ukgrafiati.com

It is important to note that these are generalized pathways, and the specific products and their relative yields from the thermal decomposition of this compound would need to be determined through specific experimental studies, likely employing techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify the evolved gases and decomposition products.

Advanced Spectroscopic and Structural Characterization of Chloro M Tolylmercury

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.huji.ac.ilacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organomercury compounds in solution. acs.org The presence of the NMR-active ¹⁹⁹Hg isotope, with a nuclear spin of 1/2 and a natural abundance of approximately 17%, makes it a powerful tool for probing the local environment of the mercury atom. chemrxiv.orgnih.gov

The chemical shifts of mercury-199 (B1194827) (¹⁹⁹Hg) are exceptionally sensitive to the coordination environment of the mercury atom, spanning a range of thousands of ppm. chemrxiv.orgnih.gov This sensitivity allows for the detailed study of ligand effects and binding geometries. nih.gov For organomercury compounds, the ¹⁹⁹Hg chemical shifts provide valuable information about the electronic nature of the organic substituent and the anionic ligand.

In addition to ¹⁹⁹Hg NMR, ¹H and ¹³C NMR spectroscopies are routinely used to characterize the tolyl group in Chloro-m-tolylmercury. The chemical shifts and coupling constants of the aromatic protons and carbons provide information about the substitution pattern and the electronic influence of the mercury-containing substituent. For instance, two-bond ¹H-¹⁹⁹Hg coupling constants in organomercury compounds typically range from 100 to 270 Hz, while one-bond ¹³C-¹⁹⁹Hg couplings can be between 600 and 3000 Hz. huji.ac.il

Below is a table of expected ¹H and ¹³C NMR chemical shifts for the tolyl group in this compound, based on data for similar aromatic compounds. researchgate.net

Atom Expected Chemical Shift (ppm) Expected Multiplicity
Methyl Protons (CH₃)2.3 - 2.5Singlet
Aromatic Protons7.0 - 7.5Multiplet
Methyl Carbon (CH₃)~21Quartet
Aromatic Carbons125 - 140Doublet/Singlet
C-Hg Carbon>140Singlet

Secondary interactions, which are weaker than covalent bonds, play a crucial role in the structural chemistry of organomercury compounds. core.ac.uk These interactions can be studied in solution using NMR spectroscopy. nih.gov For this compound, intermolecular or intramolecular interactions between the mercury atom and other electron-donating atoms can influence the ¹⁹⁹Hg chemical shift. core.ac.uknih.gov Titration studies monitored by NMR can reveal the formation of complexes and provide thermodynamic parameters for these interactions. nih.gov For example, the interaction of mercury compounds with ligands can induce significant changes in the ¹⁹⁹Hg chemical shift, indicating the formation of new species in solution. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.acs.org

Infrared (IR) and Raman spectroscopies are powerful techniques for investigating the vibrational modes of molecules. For this compound, these methods provide information on the strength and nature of the chemical bonds within the molecule. The characteristic vibrational frequencies of the tolyl group, such as C-H stretching and bending modes, as well as the C-C stretching modes of the aromatic ring, can be readily identified.

Of particular interest are the vibrational modes involving the mercury atom. The Hg-C and Hg-Cl stretching frequencies are typically found in the far-infrared region of the spectrum. The position of these bands is sensitive to the nature of the ligands and the coordination environment of the mercury atom.

A table of expected vibrational frequencies for this compound is provided below, based on data for analogous arylmercury halides.

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Methyl C-H Stretch2850 - 2970
Aromatic C=C Stretch1400 - 1600
Hg-C Stretch500 - 600
Hg-Cl Stretch300 - 400

Mass Spectrometry for Molecular Identification and Fragmentation Pathways.acs.orgutas.edu.au

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns. libretexts.orgwikipedia.org For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to the mass of the entire molecule. nist.gov

The isotopic distribution of mercury and chlorine would result in a characteristic pattern for the molecular ion peak. youtube.com The fragmentation of the molecular ion can provide valuable structural information. libretexts.orgchemguide.co.uk Common fragmentation pathways for organomercury compounds include the cleavage of the Hg-C and Hg-Cl bonds. utas.edu.au

Expected major fragments in the mass spectrum of this compound are listed in the table below.

Fragment Ion Description
[CH₃C₆H₄HgCl]⁺Molecular Ion
[CH₃C₆H₄Hg]⁺Loss of Chlorine
[CH₃C₆H₄]⁺Tolyl Cation
[HgCl]⁺Mercuric Chloride Cation
[Hg]⁺Mercury Cation

X-ray Crystallography for Solid-State Structure Determination.acs.orgnih.gov

In the solid state, the mercury atom in this compound is likely to engage in secondary interactions with neighboring molecules. core.ac.uk These interactions lead to a coordination number greater than two for the mercury atom and result in the formation of a coordination polyhedron. core.ac.ukresearchgate.net The analysis of this polyhedron, including the distances and angles to the secondary contacts, provides a detailed picture of the intermolecular forces that govern the crystal packing. core.ac.uk The coordination geometry around the mercury atom in organomercury halides can range from a distorted linear arrangement to more complex polyhedra depending on the nature and strength of the secondary bonds. core.ac.ukrsc.org

C-Hg-C Bond Linearity and Angular Distortions

Organomercury compounds of the type R-Hg-X, where R is an aryl group and X is a halide, typically exhibit a linear coordination geometry around the mercury atom. This linearity is a consequence of the sp hybridization of the mercury's 6s and 6p orbitals to form two strong covalent bonds. In the case of this compound, the C-Hg-Cl moiety is expected to be essentially linear, with a bond angle approaching 180°.

BondBond Length (Å)
Hg-Cl2.345(2)
Hg-C2.044(9)
Interactive Data Table: Click on a bond to highlight it in a hypothetical molecular model.

It is important to note that while a linear arrangement is the most stable ground-state geometry, deviations from this ideal linearity can occur due to various factors, particularly intermolecular interactions in the solid state. core.ac.uk The presence of substituents on the aromatic ring, such as the methyl group in this compound, can also influence the crystal packing and potentially lead to minor angular distortions. These distortions are often a result of weak secondary interactions between the mercury atom and neighboring molecules. core.ac.uk For instance, in some organomercury compounds, the angle between the two primary covalent bonds can be diminished to as low as 169° due to strong intermolecular coordination. core.ac.uk

Inter- and Intramolecular Secondary Interactions Involving Mercury

The mercury atom in organomercury compounds possesses vacant 6p and 6d orbitals, making it capable of participating in additional, weaker interactions known as secondary interactions. core.ac.uk These interactions, though significantly weaker than the primary covalent bonds, play a crucial role in determining the crystal structure and can influence the coordination geometry around the mercury atom. core.ac.uk

In the solid state, the molecules of arylmercury halides often arrange themselves in such a way that the mercury atom of one molecule interacts with an electron-rich atom or a π-system of a neighboring molecule. These intermolecular secondary interactions can lead to the formation of dimers, chains, or more complex supramolecular architectures. core.ac.uk

For this compound, several types of secondary interactions are plausible:

Hg···Cl Interactions: The mercury atom of one molecule may interact with the chlorine atom of an adjacent molecule.

Hg···π Interactions: The mercury atom can interact with the π-electron cloud of the tolyl ring of a neighboring molecule. This type of interaction is well-documented for arylmercury complexes.

Hg···Hg Interactions: In some cases, weak metallophilic interactions between mercury atoms of adjacent molecules can be observed.

Intramolecular secondary interactions are also possible, although less common in simple arylmercury halides. In molecules with suitably positioned donor atoms, the mercury atom can form a weak bond with an atom within the same molecule. core.ac.uk For this compound, a weak intramolecular interaction between the mercury atom and the π-system of its own tolyl ring could potentially exist, influencing the orientation of the ring with respect to the C-Hg-Cl bond.

The table below summarizes the potential secondary interactions in this compound.

Interaction TypeDescription
Intermolecular Hg···ClAn interaction between the mercury atom of one molecule and the chlorine atom of a neighboring molecule.
Intermolecular Hg···πAn interaction between the mercury atom and the aromatic ring of an adjacent molecule.
Intermolecular Hg···HgA weak metallophilic interaction between mercury atoms of neighboring molecules.
Intramolecular Hg···πA potential weak interaction between the mercury atom and the π-system of its own tolyl ring.
Interactive Data Table: Click on an interaction type to see a schematic representation.

Computational Chemistry for Structural Predictions and Electronic Properties

In the absence of experimental crystal structure data for this compound, computational chemistry serves as a powerful tool for predicting its molecular geometry and electronic properties. Quantum chemical calculations, such as those based on density functional theory (DFT), can provide valuable insights into bond lengths, bond angles, and the distribution of electron density within the molecule. nih.gov

Computational studies on related organomercury compounds have shown good agreement with experimental data, validating their use for predictive purposes. nih.gov For this compound, computational modeling would likely predict a nearly linear C-Hg-Cl bond angle in the gas phase. The calculations could also be used to explore the potential energy surface for rotation around the C-Hg bond and to investigate the energetic favorability of different conformers.

Furthermore, computational methods can be employed to study the nature and strength of the secondary interactions discussed in the previous section. By analyzing the electron density distribution, one can identify and characterize the weak bonds that govern the supramolecular assembly of this compound in the solid state. These calculations can also predict spectroscopic properties, which can then be compared with experimental data to further validate the computational model.

The electronic properties of this compound, such as its dipole moment and the charge distribution on the atoms, can also be determined through computational analysis. These properties are crucial for understanding the reactivity of the molecule and its interactions with other chemical species.

Analytical Methodologies for Environmental Speciation and Quantification of Organomercury Compounds

Chromatographic Techniques for Speciation Analysis

Chromatography is the cornerstone of mercury speciation analysis, enabling the physical separation of different organomercury compounds from each other and from inorganic mercury in a sample extract. acs.orgspectroscopyonline.com The choice between gas or liquid chromatography depends on the volatility and thermal stability of the target analytes. spectroscopyonline.comrsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the speciation of mercury compounds, offering the advantage of analyzing samples without the need for chemical derivatization, which can be a laborious and time-consuming step required by other methods. spectroscopyonline.comrsc.org This simplifies sample preparation and reduces the risk of species alteration during analysis. rsc.org HPLC methods are considered less prone to species conversion compared to techniques that require high temperatures. spectroscopyonline.comchromatographyonline.com

The most common mode for separating organomercurials is reversed-phase chromatography. chromatographyonline.comresearchgate.net This approach separates molecules based on their interactions with a nonpolar stationary phase and a polar mobile phase. nih.gov The mobile phase often contains complexing agents, such as sulfur-containing compounds like 2-mercaptoethanol (B42355) or L-cysteine, to improve the separation and stability of the mercury species. rsc.orgchromatographyonline.comnews-medical.net HPLC is rarely used with standalone detectors due to insufficient sensitivity for trace environmental analysis; instead, it is coupled with element-specific detectors like atomic fluorescence spectrometry (AFS) or inductively coupled plasma mass spectrometry (ICP-MS) to achieve the necessary low detection limits. nih.govacs.org

Table 1: HPLC Methods for Organomercury Speciation Analysis

Analytical Technique Target Analytes Sample Matrix Detection Limit Reference
HPLC-VGAFS Hg²⁺, MeHg⁺, EtHg⁺ Sediment Comparable to other HPLC-hyphenated techniques chromatographyonline.com
HPLC-ICP-MS Hg²⁺, MeHg⁺ Drinking Water 93.7-101.5% recovery nih.gov
HPLC-ICP-MS Hg²⁺, MeHg⁺, EtHg⁺ Tap Water 0.0082 - 0.0167 µg/L expec-tech.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and quantification of organomercury compounds. oaepublish.comrsc.org This method offers excellent selectivity and good sensitivity. oaepublish.com Unlike HPLC, GC analysis typically requires a derivatization step to convert the ionic and often non-volatile organomercurials into more volatile and thermally stable forms suitable for gas-phase separation. spectroscopyonline.comoaepublish.com This is a critical step, as incomplete derivatization or side reactions can affect the accuracy of the results. spectroscopyonline.com

After separation on the GC column, the analytes are introduced into a mass spectrometer, which identifies them based on their mass-to-charge ratio, providing structural confirmation. oaepublish.com For enhanced sensitivity, GC can be coupled with other detectors, such as an electron capture detector (ECD) or, more powerfully, an inductively coupled plasma mass spectrometer (ICP-MS). oaepublish.comrsc.org The GC-ICP-MS combination provides extremely low detection limits, often in the femtogram (fg) range, making it suitable for ultra-trace analysis of organometallics in environmental samples. rsc.orgthermofisher.com

Table 2: Performance of GC-Coupled Systems for Organomercury Analysis

Technique Analyte Detection Limit Key Feature Reference
GC-NCI-MS Methylmercury (B97897) 0.64 µg/g (in CRM) Good agreement with certified reference material values oaepublish.com
GC-ICP-MS Organomercury species ~120 fg Extremely high sensitivity rsc.org

Atomic Spectrometry-Based Detection Methods

Following chromatographic separation, highly sensitive and element-specific detectors are required to quantify the trace levels of organomercury compounds typically found in environmental samples. acs.orgspectroscopyonline.com Atomic spectrometry techniques are ideal for this purpose as they offer excellent selectivity for mercury, minimizing interferences from the sample matrix. spectroscopyonline.comresearchgate.net

Atomic Fluorescence Spectrometry (AFS) is a highly sensitive and selective detection technique for mercury. acs.orgresearchgate.net It is considered an ideal detector for speciation studies when coupled with chromatographic separation methods like HPLC or GC. researchgate.net The technique involves converting the mercury compounds eluting from the chromatograph into elemental mercury vapor, a process known as cold vapor generation. researchgate.netaurorabiomed.com This vapor is then excited by a light source, and the resulting fluorescence is measured, which is proportional to the mercury concentration. acs.org AFS offers advantages such as very low detection limits (in the picogram range), a wide linear calibration range, lower running costs, and simpler operation compared to ICP-MS. acs.orgtandfonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive detection techniques for elemental analysis and is exceptionally well-suited for mercury speciation when hyphenated with HPLC or GC. nih.govrsc.org The eluent from the chromatography column is introduced into a high-temperature argon plasma, which atomizes and ionizes the mercury atoms. rsc.org The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for isotope-specific detection of mercury. rsc.org This provides extremely high sensitivity and selectivity, enabling the quantification of organomercury species at ultra-trace levels. nih.govnih.gov The versatility and sensitivity of ICP-MS have made HPLC-ICP-MS a very popular and robust method for mercury speciation in a wide variety of environmental and biological samples. nih.govresearchgate.net

Table 3: Detection Limits for Mercury Species using ICP-MS

Technique Mercury Species Detection Limit Matrix Reference
HPLC-ICP-MS MeHg⁺, EtHg⁺, PhHg⁺ 96.3-97.3% recovery Sediment nih.gov
HPLC-ICP-MS Inorganic Hg, MeHg, EtHg 0.0082 - 0.0167 µg•L⁻¹ Tap Water expec-tech.com
GC-ICP-MS Organo-Hg compounds ~120 fg Standard Solutions rsc.org

Cold Vapor Atomic Absorption Spectrometry (CVAAS) is a well-established and robust physical method for the determination of mercury. epa.govteledynelabs.com The principle of CVAAS is based on the absorption of radiation at 253.7 nm by mercury vapor. epa.govpcdn.co For speciation analysis, CVAAS is used as a detector following HPLC separation. The organomercury compounds eluting from the column undergo a post-column reaction where they are first oxidized to inorganic mercury (Hg²⁺) and then reduced to elemental mercury (Hg⁰) using a reducing agent like stannous chloride. rsc.orgepa.gov The resulting mercury vapor is then swept into an absorption cell in the light path of an atomic absorption spectrophotometer, and the absorbance is measured. epa.govpcdn.co While perhaps not as sensitive as AFS or ICP-MS, CVAAS is a reliable and cost-effective technique for mercury quantification. teledynelabs.comthermofisher.com

Electrochemical and Biosensor-Based Approaches for Mercury Detection

Electrochemical methods offer a sensitive and cost-effective alternative to traditional spectroscopic techniques for the detection of organomercury compounds. Techniques such as polarography and voltammetry are utilized for the analysis of organic mercury compounds. nih.gov Anodic stripping voltammetry (ASV), for instance, has been successfully applied for determining methylmercury at concentrations as low as 2 x 10⁻⁸ mol L⁻¹. nih.gov This method typically involves the reduction of the organomercury species and its subsequent re-oxidation for quantification. nih.gov The use of different electrode materials, including bare electrodes and those chemically modified with nanostructures, is a key area of research aimed at enhancing sensitivity and selectivity for mercury analysis. nih.gov

Biosensors represent a rapidly advancing field for mercury detection, providing high specificity and the potential for in-situ measurements. iaea.org These devices often utilize biological recognition elements that interact specifically with mercury. Genetically modified organisms are a common basis for these sensors; for example, plasmids containing the merR gene can be engineered into bacteria to report the presence of mercury through fluorescence or luminescence. europa.eu Some microbial biosensors have demonstrated detection limits as low as 1 ppb for mercury. europa.eu Other approaches include DNA-based sensors that leverage the strong and specific interaction between mercury ions (Hg²⁺) and thymine (B56734) bases in DNA strands. scispace.com Cell-free biosensor systems are also being developed to overcome the limitations of whole-cell sensors, such as cellular toxicity at high mercury concentrations, and to reduce experimental time. europa.euepa.gov

Table 1: Performance Characteristics of Selected Detection Methods for Mercury Species
MethodAnalyteDetection LimitLinear RangeReference
Anodic Stripping Voltammetry (ASV)Methylmercury2 x 10⁻⁸ mol L⁻¹10⁻⁷ to 10⁻⁴ mol L⁻¹ nih.gov
Fluorescent Biosensor (Mer-RFP)Ionic Mercury (Hg²⁺)Below 3.2 nM1 nM to 1 µM researchgate.net
Colorimetric Biosensor (Mer-Blue)Ionic Mercury (Hg²⁺)Below 3.2 nM2 nM to 125 nM researchgate.net
DNA-based FRET SensorIonic Mercury (Hg²⁺)7.037 ± 0.18 nMNot Specified scispace.com

Sample Preparation and Extraction Protocols for Environmental Matrices

The extraction of organomercury compounds from complex environmental matrices like soil, sediment, and biological tissues is a critical and often challenging step in the analytical process. vliz.be The primary goals are to efficiently separate the target analyte from interfering matrix components without altering its chemical form or causing loss. vliz.be

Selective solvent extraction is a widely used technique for isolating organomercury species. The choice of solvent and extraction conditions depends on the specific analyte and the sample matrix. A common procedure for soil and sediment involves using an acidic ethanol (B145695) solution (e.g., 2% HCl + 10% ethanol) to extract mobile and toxic species, including alkylmercury compounds. nih.govepa.gov For biological samples, a digestion with a mixture of potassium hydroxide (B78521) (KOH) and methanol, followed by acidification and extraction with a solvent like methylene (B1212753) chloride, has proven effective for methylmercury. nih.gov The organomercury compound is then typically back-extracted into an aqueous phase before analysis. nih.gov

To improve efficiency, microwave-assisted extraction techniques are often employed, which can significantly reduce extraction times compared to manual methods. vliz.be Miniaturized approaches, such as single-drop microextraction (SDME) and hollow-fiber liquid-phase microextraction (HF-LPME), are gaining popularity as they align with the principles of green analytical chemistry by drastically reducing solvent consumption. nih.govmdpi.com

Acid digestion is an aggressive treatment used to release mercury species from solid matrices. vliz.be Strong acids like nitric acid (HNO₃), hydrochloric acid (HCl), or a mixture known as aqua regia are commonly used. researchgate.netepa.gov However, a key challenge is to achieve a high recovery of the analyte without causing species interconversion (e.g., converting organomercury to inorganic mercury). vliz.be EPA Method 3050B, for example, uses nitric acid and hydrogen peroxide to dissolve elements that are environmentally available, though it is not considered a total digestion method for all matrices. epa.gov For a more complete digestion, hydrofluoric acid may be included to break down silicate (B1173343) structures in soil and sediment. researchgate.net

Sequential extraction schemes are employed to fractionate mercury into different chemical forms based on their solubility and binding characteristics. nih.govnih.gov A typical sequence might start with a mild extractant to remove water-soluble species, followed by progressively stronger reagents to target different fractions. researchgate.net For example, after an initial extraction of mobile species with acidic ethanol, the remaining inorganic mercury can be further divided into "semi-mobile" (like elemental mercury) and "non-mobile" (like mercuric sulfide) fractions using sequential acid extractions. nih.gov This operational speciation provides valuable information on the mobility and potential bioavailability of mercury in the environment. nih.gov

Table 2: Example of a Sequential Extraction Scheme for Mercury Speciation in Soils
FractionTarget SpeciesTypical ExtractantReference
Mobile & ToxicSoluble Hg²⁺, Alkylmercury2% HCl + 10% Ethanol nih.gov
Semi-MobileElemental Mercury (Hg⁰), Amalgams4 M Nitric Acid (HNO₃) nih.govepa.gov
Non-MobileMercuric Sulfide (B99878) (HgS)Aqua Regia (HCl + HNO₃) nih.govresearchgate.net

Quality Assurance and Quality Control in Organomercury Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and defensible data in organomercury analysis. nih.gov Given the complexity of speciation analysis, a comprehensive QA/QC program should be implemented at every stage, from sample collection to final measurement. nih.govvliz.be

A cornerstone of QA/QC is the regular analysis of Certified Reference Materials (CRMs). vliz.be CRMs are materials with a well-characterized matrix and certified concentrations of target analytes. scispace.comncrm.org.cn Analyzing CRMs that closely match the sample matrix (e.g., sediment, fish tissue) helps to validate the accuracy of the entire analytical procedure, including extraction and measurement. ncrm.org.cn Several organizations, such as the National Institute of Standards and Technology (NIST) and the International Atomic Energy Agency (IAEA), provide a range of CRMs for mercury analysis. iaea.orgscispace.comhg-nic.com

Other critical QA/QC practices include:

Replicate Analysis: Analyzing each sample multiple times (e.g., in triplicate) to assess the precision of the measurement. A relative standard deviation of less than 15% is often a target. nih.gov

Method Blanks: Processing samples containing no analyte through the entire analytical procedure to check for contamination from reagents or equipment. nih.gov

Spiked Samples: Adding a known amount of the analyte to a sample (spiking) to evaluate the method's recovery and identify potential matrix effects. epa.gov

Inter-laboratory Comparisons: Participating in proficiency testing schemes where the same sample is analyzed by multiple laboratories to assess analytical performance against a consensus value. nih.gov

Control Charts: Using statistical tools like control charts to monitor the performance of an analytical system over time and to identify when maintenance or recalibration is needed.

The use of isotopically labeled internal standards, such as methylmercury enriched with the ²⁰²Hg isotope, is a powerful technique to correct for analyte loss or degradation during sample preparation. europa.eu

Environmental Behavior and Remediation Technologies of Mercury Compounds

Environmental Cycling and Transformation Pathways of Mercury Species

The environmental behavior of mercury is dictated by a series of interconnected processes that govern its movement and transformation between different chemical forms. While specific data for Chloro-m-tolylmercury is limited, the general principles of organomercury cycling provide a framework for understanding its likely environmental conduct.

Mercury compounds can be transported over long distances in the atmosphere. dovepress.com Gaseous elemental mercury is the predominant form in the atmosphere, with a long residence time that allows for global distribution. dovepress.comcopernicus.org Other forms, such as gaseous oxidized mercury and particulate-bound mercury, have shorter atmospheric lifetimes and are more readily deposited through wet and dry deposition. dovepress.comcopernicus.org The atmospheric transport of aryl mercury compounds, a category that includes this compound, is influenced by their volatility and partitioning between gaseous and particulate phases. Once deposited, these compounds enter terrestrial and aquatic ecosystems, where they can undergo further transformations. wisc.edu

Human activities have significantly increased the amount of mercury circulating in the environment. mdpi.com Industrial processes, coal combustion, and mining are major sources of atmospheric mercury emissions. wisc.edu This widespread distribution means that even remote ecosystems can be affected by mercury pollution. mdpi.com

Table 1: Atmospheric Forms of Mercury and Their Properties

Mercury Form Common Abbreviation Key Characteristics
Gaseous Elemental Mercury GEM or Hg(0) High volatility, long atmospheric residence time (months to over a year), low solubility in water. dovepress.comcopernicus.org
Gaseous Oxidized Mercury GOM or Hg(II) More reactive and water-soluble than GEM, shorter atmospheric residence time (hours to days). dovepress.comcopernicus.org

Once in the environment, inorganic mercury can be converted to the more toxic and bioaccumulative methylmercury (B97897). This transformation can occur through both biotic and abiotic pathways. frontiersin.org

Biotic Methylation: Certain anaerobic microorganisms, such as sulfate-reducing and iron-reducing bacteria, are the primary drivers of mercury methylation in aquatic sediments and anoxic waters. wikipedia.orgduke.edu These bacteria possess the hgcA and hgcB genes, which encode for proteins essential to the methylation process. wikipedia.org The availability of inorganic mercury and the activity of these microbial communities are key factors influencing the rate of methylmercury production. duke.edu

Abiotic Methylation: Non-biological methylation of mercury can also occur, although it is generally considered a less significant pathway compared to microbial methylation. frontiersin.orgnih.govresearchgate.net Abiotic methylation can be facilitated by certain organic compounds, such as methylcobalamin (B1676134) (a vitamin B12 analog), and can be influenced by environmental factors like pH and the presence of complexing agents. nih.govresearchgate.net

Demethylation: The reverse process, demethylation, also occurs in the environment and is crucial in determining the net accumulation of methylmercury. researchgate.netnih.gov Demethylation can be carried out by a variety of microorganisms through two primary pathways: oxidative and reductive. researchgate.netnih.gov The reductive pathway often involves the mer operon, a set of genes that confer mercury resistance to bacteria. researchgate.net The merB gene, in particular, codes for an organomercury lyase enzyme that cleaves the carbon-mercury bond in compounds like methylmercury and phenylmercuric acetate (B1210297). nih.govnih.gov Abiotic demethylation can also occur, for instance, through photodegradation. nih.gov

While most research has focused on the methylation and demethylation of inorganic mercury, organomercury compounds like this compound can also be subject to degradation by mercury-resistant bacteria. For example, studies have shown that bacteria can degrade the aryl mercury compound phenylmercuric acetate, breaking it down into elemental mercury and benzene (B151609). nih.gov

A significant concern with mercury pollution is its tendency to bioaccumulate and biomagnify in food webs. mdpi.com Bioaccumulation is the process by which an organism absorbs a substance at a rate faster than at which the substance is lost. jpbs.in Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. jpbs.in

Methylmercury is particularly prone to bioaccumulation due to its high affinity for biological tissues and slow elimination rate. jpbs.in In aquatic ecosystems, methylmercury is taken up by microorganisms at the base of the food web, such as phytoplankton. oregonstate.edumcgill.ca These organisms are then consumed by zooplankton, which are in turn eaten by small fish, and so on up the food chain. jpbs.in At each trophic level, the concentration of methylmercury increases, leading to potentially high levels in top predator fish, birds, and mammals, including humans. mdpi.comjpbs.in

While less studied, other organomercury compounds, including aryl mercury compounds, also have the potential to bioaccumulate. Their lipophilicity (tendency to dissolve in fats) can facilitate their absorption into organisms. The extent of bioaccumulation of a specific compound like this compound would depend on its chemical properties, bioavailability, and the specific characteristics of the ecosystem.

Strategies for Mercury-Contaminated Site Remediation

The remediation of mercury-contaminated sites aims to reduce the risks to human health and the environment. nih.govosti.gov Remediation strategies can be broadly categorized into physical, chemical, and biological methods. nih.gov The choice of technology depends on the nature and extent of the contamination, the type of mercury species present, and the site-specific conditions. nih.govosti.gov

Physical remediation technologies for mercury-contaminated soil primarily focus on separating the contaminant from the soil matrix or immobilizing it to prevent its migration. researchgate.net These methods often involve excavation and treatment of the contaminated material. osti.gov

Thermal desorption is a widely used physical remediation technology for mercury-contaminated soils. avestia.comresearchgate.net The process involves heating the soil to a temperature high enough to volatilize the mercury and its compounds, which are then collected and treated in an off-gas system. avestia.com This technique can be effective for various forms of mercury, including elemental mercury and organomercury compounds. core.ac.uk

The effectiveness of thermal desorption depends on several operational parameters, including temperature, heating time, and the physical and chemical properties of the soil. nih.gov Optimization of these parameters is crucial for achieving high removal efficiency while minimizing energy consumption and potential adverse effects on soil quality. avestia.comresearchgate.net

Table 2: Key Parameters for Optimization of Thermal Desorption of Mercury

Parameter Influence on a Process Optimization Considerations
Temperature Directly affects the volatilization rate of mercury species. Different mercury compounds have different desorption temperatures. core.ac.ukresearchgate.net The temperature must be high enough to volatilize the target mercury compounds but not so high as to cause excessive energy consumption or undesirable changes in soil mineralogy. nih.govresearchgate.net For many mercury compounds, temperatures above 600°C can achieve high removal efficiency. core.ac.uk However, lower temperatures may be sufficient for more volatile species. nih.gov
Heating Time Determines the duration of the volatilization process and the completeness of mercury removal. Longer heating times can increase removal efficiency but also increase energy costs. The optimal time is the minimum duration required to reach the target cleanup level. sci-hub.seelsevierpure.com
Soil Properties Soil type, moisture content, organic matter content, and the presence of other contaminants can influence heat transfer and the interaction of mercury with soil particles. nih.gov Pre-treatment of the soil, such as drying or sieving, may be necessary. The thermal properties of the soil need to be considered when designing the heating system. nih.gov

| Off-gas Treatment | The volatilized mercury must be captured and treated to prevent its release into the atmosphere. | The off-gas treatment system typically includes components like condensers and activated carbon filters to capture the mercury vapor. sci-hub.se |

Research has shown that the addition of certain chemicals can enhance the thermal desorption process. For instance, the use of catalysts may facilitate the separation of mercury from the soil matrix. researchgate.net Thermogravimetric analysis (TGA) is a useful laboratory technique for determining the characteristic desorption temperatures of different mercury species in a contaminated soil sample, which can aid in optimizing the full-scale thermal treatment process. avestia.com

Physical Remediation Technologies

Electrokinetic Extraction Approaches

Electrokinetic remediation is an in-situ or ex-situ process that utilizes a low-intensity direct electric current to remove contaminants from the soil. This technology is particularly promising for soils with low permeability. The application of an electric field induces the movement of contaminants through the soil matrix via electromigration (movement of ions) and electro-osmosis (movement of soil pore fluid). The effectiveness of this method for mercury compounds often depends on the speciation of the mercury and the use of enhancing agents to increase its mobility.

For organomercury compounds like this compound, the process would involve the application of an electric potential across the contaminated soil mass through electrodes. The tolylmercury cation (CH₃C₆H₄Hg⁺) and the chloride anion (Cl⁻) would migrate towards the cathode and anode, respectively. However, the efficiency of this process can be hindered by the strong adsorption of organomercury compounds to soil particles.

To enhance the extraction of mercury, complexing agents are often introduced into the soil. These agents form soluble complexes with mercury, increasing its mobility in the soil solution. Studies have shown that for general mercury contamination, iodide-based solutions can be particularly effective. For instance, in the electrokinetic remediation of mercury-contaminated clayey soil, the use of a 0.4 M potassium iodide (KI) solution with a voltage gradient of 1.0 VDC/cm resulted in a removal efficiency of 99.07%, leaving a residual mercury concentration of 7.47 mg/kg in the soil. In the same study, the use of 0.1 M Na-EDTA was less effective. The formation of stable and mobile anionic complexes, such as [HgI₄]²⁻, facilitates the transport of mercury towards the anode. While specific studies on this compound are limited, the principles of using complexing agents to enhance mobility would be applicable.

Soil Washing and Containment Methods

Soil washing is an ex-situ remediation technology that uses a liquid solution to scrub contaminants from excavated soil. The process separates the most contaminated soil fraction (usually the finer particles like silt and clay) from the bulk of the soil, thus reducing the volume of contaminated material to be treated or disposed of. The effectiveness of soil washing for organomercury compounds such as this compound depends on the washing solution's ability to desorb the compound from the soil particles.

Research on mercury-contaminated soil has shown that the choice of washing solution is critical for achieving high removal efficiencies. Acidic solutions can increase the solubility and desorption of mercury ions. For instance, a study on mercury-contaminated soil found that a potassium iodide (KI) solution at a pH of 2 was highly effective. At a concentration of 0.25 M KI and a solid/liquid ratio of 1:15, the process achieved a mercury removal efficiency of 88.8%. e3s-conferences.org The iodide ions act as a chelating agent, forming soluble complexes with mercury. e3s-conferences.org

Table 1: Efficiency of Different Washing Solutions for Mercury Removal from Soil

Washing SolutionConcentration (M)pHSolid/Liquid RatioRemoval Efficiency (%)
Water---15.18
Na₂EDTA-2-22.93
KCl-2-73.94
KI-2-84.49
KI0.2521:1588.8

This table is generated based on data from a study on general mercury-contaminated soil, as specific data for this compound was not available. e3s-conferences.org

Containment methods, on the other hand, aim to isolate the contaminated soil to prevent the migration of pollutants. This can be achieved through physical barriers such as caps, liners, and slurry walls. Capping involves placing a low-permeability layer over the contaminated area to prevent rainwater infiltration and the subsequent leaching of contaminants. Vertical barriers, such as slurry walls, can be installed to control the horizontal migration of contaminants in groundwater. These methods are generally used when the volume of contaminated soil is large or when excavation is not feasible.

Chemical Remediation Technologies

Chemical Stabilization and Immobilization

Chemical stabilization and immobilization technologies aim to reduce the mobility and bioavailability of contaminants in the soil by converting them into less soluble and less toxic forms. This is achieved by adding chemical amendments to the contaminated soil that react with the contaminants.

For mercury compounds, including organomercurials like this compound, sulfur-based reagents are commonly used for stabilization. These reagents react with mercury to form mercury sulfide (B99878) (HgS), a highly insoluble and stable compound. One study investigated the use of materials derived from starfish, which are rich in sulfur, for the stabilization of mercury-contaminated soil. The results showed that both calcined and non-calcined starfish materials were effective in reducing the leachability of mercury.

Table 2: Reduction in Mercury Leachability Using Starfish-Derived Materials

Stabilizing AgentDosage (wt%)Particle SizeHg Leachability Reduction (%)
Asterias amurensis (ASF)10-#20 mesh>90
Calcined Asterias amurensis (CASF)5->90

This table is based on a study of general mercury-contaminated soil, as specific data for this compound was not available. mdpi.com

The effectiveness of the stabilization was found to be dependent on the dosage and particle size of the stabilizing agent, with finer particles leading to better immobilization. mdpi.com The formation of stable mercury-sulfur compounds effectively reduces the risk of mercury leaching into groundwater or being taken up by plants and other organisms.

Nanotechnology-Based Adsorption and Transformation

Nanotechnology offers promising approaches for the remediation of mercury-contaminated environments due to the high surface area and reactivity of nanomaterials. These materials can be engineered for the efficient adsorption and transformation of mercury species, including organomercury compounds.

Various types of nanoparticles have been investigated for mercury removal, including magnetic nanoparticles, metal oxide nanoparticles, and carbon-based nanomaterials. For instance, aminonaphthalimide-functionalized Fe₃O₄@SiO₂ core/shell magnetic nanoparticles have demonstrated the ability to remove both inorganic mercury (Hg(II)) and methylmercury (CH₃Hg⁺) from water with 100% efficiency. researchgate.net The magnetic core of these nanoparticles allows for their easy separation from the treated medium using a magnetic field.

The mechanism of removal often involves the strong affinity of functional groups on the nanoparticle surface for mercury. For example, thiol-functionalized nanoparticles exhibit a high affinity for mercury due to the strong bond between sulfur and mercury. The adsorption capacities of different nanoparticles for mercury can vary significantly.

Table 3: Adsorption Capacity of Various Nanoparticles for Mercury (II)

Nanoparticle TypeAdsorption CapacityReference
Naphthalimide-functionalized Fe₃O₄@SiO₂ core/shell nanoparticles>30 mg g⁻¹ researchgate.net
Magnetic iron oxide nanoparticles modified with 2-mercaptobenzothiazole590 mg g⁻¹ researchgate.net

This table presents data for inorganic mercury (Hg(II)) as specific data for this compound was not available.

While research on the application of nanotechnology for the remediation of this compound is still in its early stages, the principles of high-affinity binding and transformation are applicable. Future research may focus on developing nanoparticles with surface functionalities specifically tailored for the capture and degradation of aryl mercury compounds.

Biological Remediation Approaches

Phytoremediation Studies

Phytoremediation is a cost-effective and environmentally friendly remediation technology that uses plants to remove, degrade, or contain contaminants in soil and water. For mercury, several phytoremediation mechanisms are relevant, including phytoextraction (uptake of contaminants into plant tissues), phytostabilization (reduction of contaminant mobility in the soil), and phytovolatilization (uptake and transpiration of volatile mercury species).

While no plants have been identified as hyperaccumulators of mercury, some species show a tolerance to and can accumulate mercury from the soil. Research has explored the potential of various plants for the phytoremediation of mercury-contaminated sites. For example, a study using Piper marginatum in mercury-contaminated plots showed a 37.3% decrease in total soil mercury concentration after the phytoremediation process. mdpi.com The mercury was found to accumulate in the roots, stems, and leaves of the plants. mdpi.com

Table 4: Mercury Accumulation in Piper marginatum

Plant PartAverage Total Hg Concentration (µg kg⁻¹)
Roots109.2
Stems80.6
Leaves122.6

This table is based on a phytoremediation study of general mercury-contaminated soil. mdpi.com

Another study investigated the potential of agricultural crops such as barley, wheat, and yellow lupin for mercury uptake from polluted soils. The results indicated that these crops were effective in extracting mercury from the soil, although the uptake values were relatively low. researchgate.net The addition of soil amendments like potassium iodide has been shown to mobilize mercury in the soil, thereby increasing its bioavailability and uptake by plants. researchgate.net

The effectiveness of phytoremediation for organomercury compounds like this compound would depend on the plant's ability to take up and either accumulate or transform the compound. The complex interactions between the soil, microorganisms, and the plant's root system play a crucial role in the bioavailability and fate of the contaminant.

Microbial Transformation Pathways

The primary mechanism for the microbial transformation of organomercury compounds, including presumably this compound, is encoded by the mer operon, a set of genes that confers mercury resistance to a wide range of bacteria. This detoxification pathway involves a two-step enzymatic process.

First, the enzyme organomercury lyase, encoded by the merB gene, cleaves the carbon-mercury bond in the organomercurial molecule. In the case of this compound, this would result in the formation of a less toxic inorganic mercury ion (Hg(II)) and a corresponding organic tolyl compound.

The second step involves the enzyme mercuric reductase, encoded by the merA gene. This enzyme reduces the highly reactive Hg(II) ion to the much less toxic and volatile elemental mercury (Hg(0)). This elemental mercury can then degas from the contaminated medium, effectively removing it from the local environment.

Beyond this primary pathway, other microbial transformations observed for methylmercury, another well-studied organomercurial, may also be relevant. These include oxidative and reductive demethylation processes. Oxidative demethylation results in the formation of CO2 and Hg(II), while reductive demethylation produces methane (B114726) and elemental mercury (Hg(0)). The prevalence of these pathways for this compound would depend on the specific microbial communities present and the prevailing environmental conditions.

Interactive Table: Key Microbial Transformation Pathways for Organomercurials

Transformation PathwayKey Enzyme/ProcessReactant (Example)ProductsEnvironmental Significance
Organomercurial DetoxificationOrganomercury Lyase (merB) & Mercuric Reductase (merA)This compoundToluene (B28343) derivative, Chloride, Elemental Mercury (Hg(0))Primary mechanism for bacterial resistance and bioremediation, leading to volatilization of mercury.
Oxidative DemethylationMicrobial OxidationMethylmercuryCarbon Dioxide (CO2), Inorganic Mercury (Hg(II))A potential pathway for the breakdown of the organic component.
Reductive DemethylationMicrobial ReductionMethylmercuryMethane (CH4), Elemental Mercury (Hg(0))Another pathway leading to the formation of volatile elemental mercury.

Factors Influencing Remediation Efficiency and Implementation

The success of remediation efforts for sites contaminated with this compound is contingent on a variety of physicochemical and biological factors that influence the efficiency of the chosen technology.

Physicochemical Factors:

Temperature: Microbial activity generally increases with temperature up to an optimal point. Therefore, the rate of microbial transformation of this compound is likely to be higher in warmer conditions.

pH: The pH of the soil or water can affect both the bioavailability of the mercury compound and the activity of the degrading microorganisms. Most mercury-resistant bacteria have an optimal pH range for growth and enzymatic activity.

Redox Potential: The redox conditions of the environment (i.e., the availability of oxygen) can determine which microbial metabolic pathways are dominant. For example, the activity of sulfate-reducing bacteria, which can be involved in mercury methylation, is favored in anaerobic (low-redox) conditions.

Organic Matter: The presence of organic matter can have a dual effect. It can serve as a source of nutrients for microorganisms, potentially enhancing bioremediation. However, it can also bind with mercury compounds, reducing their bioavailability for microbial uptake and transformation.

Biological Factors:

Microbial Community Composition: The presence and abundance of microorganisms possessing the mer operon are crucial for the detoxification pathway. The native microbial population of a contaminated site may or may not have a significant proportion of mercury-resistant species.

Nutrient Availability: Like all living organisms, mercury-transforming microbes require essential nutrients such as carbon, nitrogen, and phosphorus for their growth and metabolic activity. Nutrient limitation can hinder the efficiency of bioremediation.

Bioavailability of the Contaminant: The extent to which this compound is available for microbial uptake is a key limiting factor. If the compound is strongly adsorbed to soil particles or complexed with other molecules, its degradation rate will be low.

Implementation Challenges:

The practical application of remediation technologies for this compound faces several challenges. Bioremediation, for instance, can be a slow process, and its effectiveness can be difficult to predict and control in heterogeneous subsurface environments. The introduction of non-native microorganisms (bioaugmentation) may be necessary but comes with its own set of ecological considerations. Furthermore, the volatilization of elemental mercury in the final step of the detoxification pathway requires careful management to prevent its release into the atmosphere and subsequent deposition elsewhere.

Interactive Table: Factors Affecting Remediation of this compound

Factor CategorySpecific FactorInfluence on Remediation Efficiency
PhysicochemicalTemperatureHigher temperatures generally increase microbial degradation rates.
pHAffects microbial activity and mercury bioavailability; optimal range is species-dependent.
Redox PotentialDetermines dominant microbial metabolic pathways.
Organic MatterCan enhance microbial growth but may also decrease bioavailability.
BiologicalMicrobial CommunityPresence of mercury-resistant microbes with the mer operon is essential.
Nutrient AvailabilityLack of essential nutrients can limit microbial growth and degradation.
BioavailabilityLow bioavailability due to sorption or complexation reduces degradation rates.

Role of Speciation in Environmental Mobility and Fate

The chemical form, or speciation, of mercury is a primary determinant of its behavior, mobility, and ultimate fate in the environment. While specific data for this compound is scarce, the principles governing other organomercury compounds apply.

The tolyl group in this compound makes it more lipophilic (fat-soluble) than inorganic mercury. This property enhances its ability to be taken up by organisms and to bioaccumulate in fatty tissues. The mobility of this compound in the environment is influenced by its partitioning between solid, liquid, and gaseous phases. Its relatively low water solubility and tendency to adsorb to organic matter in soil and sediment can limit its transport in aqueous systems. However, its bioaccumulation potential means that it can be transported through the food chain.

The transformation of this compound into other mercury species is a critical aspect of its environmental fate. As discussed, microbial activity can transform it into inorganic mercury (Hg(II)), which has different mobility and toxicity characteristics. Hg(II) is generally less bioaccumulative than organomercury compounds but can be more readily transported in water. The subsequent reduction of Hg(II) to elemental mercury (Hg(0)) leads to its volatilization and potential long-range atmospheric transport.

The persistence of this compound in the environment is therefore dependent on the rates of these transformation processes. In environments where conditions are not favorable for microbial degradation, it may persist for longer periods, posing a sustained risk of bioaccumulation and toxicity.

Advanced Theoretical and Computational Studies of Chloro M Tolylmercury

Quantum Chemical Calculations on Bonding and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the nature of the chemical bonds and the distribution of electrons within the Chloro-m-tolylmercury molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which properties like bond lengths, bond angles, and electronic energies can be derived.

The bonding in this compound is characterized by a covalent bond between the mercury (Hg) atom and the carbon atom of the tolyl group, as well as a covalent bond between the mercury and chlorine (Cl) atoms. Most organomercury compounds with the general formula RHgX, where R is an organic group and X is a halide, exhibit a nearly linear C-Hg-X geometry. Computational studies on analogous arylmercury halides confirm this structural motif. The low polarity of the Hg-C bond contributes to the stability of these compounds in the presence of water and oxygen.

Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to analyze the hybridization of the atomic orbitals and the nature of the donor-acceptor interactions within the molecule. In this compound, the mercury atom typically utilizes its 6s and 6p orbitals to form σ-bonds with the carbon and chlorine atoms. The electronic structure is also influenced by the tolyl group's methyl substituent, which can cause subtle changes in the electron density distribution on the aromatic ring through inductive and hyperconjugative effects.

Table 1: Representative Calculated Structural Parameters for Arylmercury Halides

ParameterRepresentative Value
Hg-C Bond Length~2.05 - 2.10 Å
Hg-Cl Bond Length~2.30 - 2.35 Å
C-Hg-Cl Bond Angle~175° - 180°
Dipole Moment~2.5 - 3.5 D
Note: These values are representative and derived from computational studies on similar arylmercury halides. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the intermolecular forces and the collective behavior of molecules in condensed phases.

For this compound, MD simulations can be employed to understand how individual molecules interact with each other in the solid state or in solution. These interactions are governed by non-covalent forces such as van der Waals forces (including London dispersion forces), dipole-dipole interactions, and potentially weaker hydrogen bonds involving the aromatic protons. The permanent dipole moment of the molecule, arising from the electronegativity differences between mercury, chlorine, and carbon, plays a significant role in dictating the orientation of molecules in a condensed phase.

Simulations can reveal information about the local ordering of molecules, the formation of clusters or aggregates, and the dynamics of these interactions. The tolyl group, with its aromatic ring, can participate in π-π stacking interactions, which are a form of van der Waals force that can influence the packing of molecules in a crystal lattice or their association in solution. The strength and nature of these intermolecular forces are crucial for determining the macroscopic properties of the compound, such as its melting point, boiling point, and solubility in various solvents.

Table 2: Types of Intermolecular Interactions in this compound

Interaction TypeDescription
Dipole-DipoleArises from the electrostatic attraction between the partial positive charge on the mercury atom and the partial negative charges on the chlorine and tolyl carbon atoms of neighboring molecules.
London DispersionTemporary attractive forces resulting from the formation of temporary dipoles in the electron clouds of the molecules. These are significant for the large, polarizable mercury atom and the aromatic ring.
π-π StackingAttractive, non-covalent interactions between the aromatic rings of adjacent tolyl groups.

Mechanistic Investigations of Organomercury Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving organomercury compounds. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. Density Functional Theory (DFT) is a commonly used method for these types of investigations due to its balance of accuracy and computational cost.

Computational studies on the reactions of organomercury compounds with radicals, such as the hydroxyl radical, have been performed to understand their environmental fate. These studies can determine the preferred sites of attack and the energetics of different reaction channels, such as demethylation or hydrogen abstraction. While specific studies on this compound may be limited, the principles and methodologies from studies on similar compounds like methylmercury (B97897) and phenylmercury (B1218190) can be applied to predict its reactivity.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and understand the electronic environment of the atoms. For this compound, properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra) can be calculated.

The prediction of ¹H, ¹³C, and ¹⁹⁹Hg NMR spectra is a valuable application of computational chemistry. The chemical shifts are sensitive to the electronic environment of the nuclei, and accurate calculations can aid in the assignment of experimental spectra. ¹⁹⁹Hg NMR is particularly useful for studying organomercury compounds, as the chemical shift is highly sensitive to the nature of the groups attached to the mercury atom.

Conformational analysis involves determining the stable three-dimensional arrangements of a molecule and the energy barriers between them. For this compound, the primary conformational flexibility arises from the rotation of the tolyl group around the Hg-C bond. While the barrier to this rotation is expected to be relatively low, computational methods can be used to calculate the rotational energy profile and identify the most stable conformations. In substituted phenyl compounds, the orientation of the substituent relative to other parts of the molecule can have energetic consequences. The presence of the methyl group in the meta position of the tolyl ring will influence the preferred rotational conformation due to steric and electronic interactions.

Table 3: Predicted Spectroscopic Data for a Representative Arylmercury Halide

SpectroscopyPredicted Feature
¹H NMRAromatic protons: δ 7.0-7.5 ppm, Methyl protons: δ ~2.3 ppm
¹³C NMRAromatic carbons: δ 120-140 ppm, Methyl carbon: δ ~20 ppm
¹⁹⁹Hg NMRChemical shifts are highly dependent on the solvent and concentration, but typically fall within a well-defined range for arylmercury halides.
IR SpectroscopyC-H stretching (aromatic): ~3000-3100 cm⁻¹, C-H stretching (methyl): ~2850-2960 cm⁻¹, Hg-C stretching: ~500-600 cm⁻¹
Note: These are approximate values based on general knowledge of similar compounds and would require specific calculations for this compound for accurate prediction.

Future Research Directions and Emerging Areas for Chloro M Tolylmercury

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of specific isomers of arylmercuric chlorides, such as chloro-m-tolylmercury, often presents challenges in achieving high selectivity. Traditional methods, such as the direct mercuration of toluene (B28343), typically yield a mixture of ortho, meta, and para isomers, necessitating complex purification steps. Future research should focus on developing novel synthetic routes that offer enhanced regioselectivity for the meta position.

One promising avenue is the use of directing groups in the toluene precursor that can guide the mercuration to the desired position before being subsequently removed. Another approach involves the transmetalation from a pre-formed meta-substituted organometallic reagent (e.g., an organoboron or organotin compound) to a mercury(II) salt. wikipedia.org This method offers the potential for high-fidelity transfer of the aryl group. Research into palladium-catalyzed C-H activation and subsequent mercuration could also provide a highly selective pathway. wikipedia.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Method General Principle Potential Advantages Research Focus for Enhanced Selectivity
Directed Mercuration Use of a directing group on the toluene ring to favor substitution at the meta position. Potentially high regioselectivity. Development of easily attachable and removable directing groups.
Transmetalation Transfer of the m-tolyl group from another organometallic compound (e.g., m-tolylboronic acid) to a mercury salt. High specificity based on the precursor. Optimization of reaction conditions to ensure complete and clean transfer.
Palladium-Catalyzed C-H Activation Selective activation of the C-H bond at the meta position followed by mercuration. High atom economy and potential for high selectivity. Design of specific ligands for the palladium catalyst to control regiochemistry.

| Diazonium Salt Reaction | Reaction of a diazonium salt derived from m-toluidine (B57737) with a mercury(II) salt in the presence of a reducing agent like copper. wikipedia.org | Utilizes readily available starting materials. | Investigating reaction conditions to maximize yield and minimize side products. |

Exploration of New Catalytic Applications Beyond Traditional Organometallic Reactions

Organomercury compounds have historically been used in certain catalytic processes, such as the hydration of acetylene. wikipedia.orgwikiwand.com However, their full potential as catalysts or catalytic intermediates remains largely unexplored, particularly for more complex organic transformations. Future research should venture beyond these traditional applications to discover new catalytic roles for this compound.

Given the unique properties of the carbon-mercury bond, this compound could serve as a precursor for generating other reactive organometallic species in situ for cross-coupling reactions. wikipedia.orgwikiwand.com Palladium-catalyzed reactions, where organomercurials are used to transfer the aryl group, are a well-established concept but could be expanded to new types of bond formations. wikiwand.comcore.ac.uk For instance, exploring its utility in carbonylation reactions to produce m-toluic acid derivatives or in coupling with various nucleophiles could yield novel synthetic methodologies. core.ac.uk Furthermore, investigating its potential in C-H activation/functionalization reactions, where the organomercurial itself might act as a catalyst or a co-catalyst, could open up new avenues in organic synthesis.

Table 2: Potential Catalytic Reactions for Exploration

Reaction Type Potential Role of this compound Desired Product
Cross-Coupling Reactions Transfer agent for the m-tolyl group to a palladium or other transition metal catalyst. Biaryls, aryl-alkynes, aryl-amines.
Carbonylation Source of the m-tolyl group in palladium-catalyzed carbonylation. core.ac.uk m-Toluic acid, esters, or amides.
Addition Reactions Potential catalyst for additions to unsaturated bonds. Functionalized alkenes or alkynes.

| Polymerization | Initiator or co-catalyst in specific polymerization processes. | Polymers with tolyl functionalities. |

Advancements in in situ and Real-Time Analytical Monitoring Techniques

The accurate detection and quantification of specific organomercury compounds in various matrices are crucial for both industrial process control and environmental monitoring. Current methods often rely on sample collection followed by laboratory analysis, which can be time-consuming and may not capture the dynamic changes in concentration. nih.govtandfonline.com A significant area for future research is the development of techniques for in situ and real-time monitoring of this compound.

This could involve the development of selective sensors, potentially based on electrochemical principles or optical detection with specific molecular probes. rsc.org Miniaturized and portable analytical systems, such as lab-on-a-chip devices coupled with sensitive detectors like mass spectrometry or atomic fluorescence spectrometry, could enable on-site analysis. tandfonline.com Another promising approach is the refinement of Solid-Phase Microextraction (SPME) methods that can pre-concentrate the analyte from a sample matrix for rapid analysis, potentially in an automated fashion. und.edu These advancements would allow for immediate feedback on the presence and concentration of this compound in industrial effluents or environmental systems.

Table 3: Emerging Analytical Techniques for Organomercury Monitoring

Technique Principle Potential for Real-Time Monitoring
Electrochemical Sensors Measures changes in electrical properties upon binding of the analyte to a modified electrode. High potential for continuous, real-time data.
Optical Probes/Sensors Utilizes changes in fluorescence, absorbance, or color upon interaction with the target molecule. rsc.org Can be adapted for remote and continuous sensing.
Portable Mass Spectrometry Miniaturized mass spectrometers for on-site analysis, providing high specificity and sensitivity. Allows for rapid, near real-time analysis in the field.

| Automated SPME-GC | Automated Solid-Phase Microextraction coupled with Gas Chromatography for sample preparation and analysis. und.edu | Enables semi-continuous monitoring with high selectivity. |

Integrated Approaches for Environmental Management and Remediation

The presence of organomercury compounds in the environment is a significant concern due to their toxicity and potential for bioaccumulation. ecotoxcentre.chnih.gov While remediation strategies for general mercury contamination exist, there is a need for integrated approaches specifically tailored to organomercurials like this compound. Future research should focus on combining different remediation techniques for more effective and sustainable environmental management.

Bioremediation, using microorganisms that can break the carbon-mercury bond, is a promising area. nih.govashs.org Research could focus on identifying or engineering microbes with specific activity towards arylmercurials. Phytoremediation, the use of plants to extract or stabilize mercury from soil and water, also warrants further investigation for its applicability to this compound. ashs.orgclu-in.org Combining these biological methods with physical or chemical techniques, such as adsorption on novel materials (e.g., functionalized nanoparticles or biochar) or chemical leaching with selective agents, could create a multi-barrier system for contaminated sites. researchgate.netclu-in.org This integrated approach would aim to not only remove the compound but also to understand its transformation products and ensure their management.

Table 4: Summary of Remediation Techniques for Organomercury Contamination

Remediation Approach Mechanism Research Focus for this compound
Bioremediation Microbial degradation of the C-Hg bond, often via the mer operon, reducing it to less toxic elemental mercury. nih.govacs.org Identifying microbial strains with high efficacy for arylmercurials.
Phytoremediation Plants absorb, accumulate (phytoextraction), or stabilize (phytostabilization) the contaminant in the soil. clu-in.org Screening plant species for tolerance and accumulation of this compound.
Chemical Leaching Using chemical solutions (lixiviants) to solubilize and remove mercury from a solid matrix. researchgate.netclu-in.org Developing selective lixiviants that target the organomercurial without mobilizing other metals.

| Adsorption/Immobilization | Binding the contaminant to the surface of a material to prevent its migration and bioavailability. nih.gov | Synthesizing novel, high-capacity adsorbents with selectivity for arylmercurials. |

Interdisciplinary Research on Mercury Biogeochemical Cycles and Anthropogenic Impacts

This compound, as an anthropogenic compound, enters a complex global mercury cycle. wikipedia.orgbohrium.com Understanding its fate, transport, and transformation within this cycle requires a concerted interdisciplinary research effort. While much is known about the methylation of inorganic mercury to the highly toxic methylmercury (B97897), the environmental pathways of industrially produced organomercurials are less understood. nih.govresearchgate.netrsc.org

Future research should integrate chemistry, biology, geology, and environmental science to trace the journey of this compound from its source. This includes studying its partitioning in soil and water, its potential for atmospheric transport, and its susceptibility to biotic and abiotic degradation. princeton.edu A key question is whether it can be transformed into other mercury species, such as methylmercury, or if it has its own distinct bioaccumulation and toxicity profile. nih.govmit.edu Stable isotope analysis could be a powerful tool to track the sources and transformations of this specific compound in the environment. nih.gov Such research is critical for developing accurate environmental risk assessments and effective global policies like the Minamata Convention on Mercury. ecotoxcentre.chnih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Chloro-m-tolylmercury with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves mercury(II) chloride reacting with m-tolyl Grignard reagents under inert conditions. To ensure purity:

  • Use anhydrous solvents (e.g., THF) and rigorously exclude moisture.
  • Characterize products via 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography for structural confirmation.
  • Document procedural details (e.g., stoichiometry, reaction time, temperature) to enable replication .
    • Reproducibility : Adhere to guidelines for experimental reporting, such as including raw spectral data and crystallographic parameters in supplementary materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods, gloves, and eye protection to minimize exposure.
  • Store in airtight containers labeled with hazard warnings (e.g., "toxic," "environmental hazard").
  • Follow waste disposal regulations for mercury compounds, including neutralization with chelating agents (e.g., EDTA) before disposal .
    • Regulatory Compliance : Ensure concentrations in lab waste do not exceed 0.1% (w/w), as per restricted substance lists .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying this compound and its degradation products in environmental samples?

  • Methodological Answer :

  • Cold Vapor Atomic Absorption Spectroscopy (CV-AAS) : Detects total mercury but requires acid digestion to differentiate species.
  • ICP-MS with Chromatography : Coupling with HPLC or GC enables speciation analysis (e.g., distinguishing this compound from Hg0^0 or Hg2+^{2+}).
  • Validation : Use certified reference materials (CRMs) for calibration and spike-recovery tests to assess method accuracy .

Q. How can contradictions in reported toxicity data for this compound be resolved?

  • Methodological Answer :

  • Conduct a systematic review following PRISMA guidelines to identify bias or variability in experimental designs (e.g., exposure duration, model organisms) .
  • Perform meta-analyses using fixed/random-effects models to quantify heterogeneity across studies .
  • Replicate conflicting studies under standardized conditions (e.g., OECD test guidelines for ecotoxicity) .

Q. What experimental approaches are recommended to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Design a matrix of accelerated stability tests :
  • pH Variation : Expose the compound to buffers (pH 2–12) and monitor decomposition via UV-Vis or LC-MS.
  • Thermal Stress : Analyze degradation kinetics at 25°C, 40°C, and 60°C.
  • Light Exposure : Use xenon lamps to simulate sunlight and track photolytic breakdown .

Q. How should ecotoxicological studies be designed to evaluate this compound’s impact on aquatic ecosystems?

  • Methodological Answer :

  • Model Organisms : Use standardized species (e.g., Daphnia magna for acute toxicity, Danio rerio for developmental effects).
  • Exposure Scenarios : Test sublethal concentrations (e.g., 0.01–1 ppm) over chronic durations (21–28 days).
  • Endpoints : Measure biomarkers like metallothionein induction, oxidative stress, and histopathological changes .

Data Presentation and Reporting Guidelines

Q. How can researchers effectively present complex data on this compound’s reactivity in publications?

  • Methodological Answer :

  • Use color-coded heatmaps to illustrate reaction kinetics under varying conditions.
  • Limit figures to 2–3 key chemical structures or spectra, avoiding overcrowding .
  • Provide raw data in supplementary materials with machine-readable formats (e.g., .csv files) .

Q. What strategies are recommended for citing fragmented or outdated literature on mercury compounds?

  • Methodological Answer :

  • Prioritize primary sources from reputable journals (e.g., Med. Chem. Commun., Chemistry Education: Research and Practice) .
  • Use citation management tools to track historical references and update with recent studies via Google Scholar alerts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.